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molecular formula C13H18O B8553816 Allyl o-tert-butylphenyl ether

Allyl o-tert-butylphenyl ether

Cat. No. B8553816
M. Wt: 190.28 g/mol
InChI Key: ACDMECIMTJZSCW-UHFFFAOYSA-N
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Patent
US05441984

Procedure details

A solution of 150 g (1 mol) of 2-(1,1-dimethylethyl)phenol, 151.8 g (1.1. mol) of potassium carbonate and 115 g (1.05 mol) of allyl bromide dissolved in 500 ml of acetone was stirred at reflux temperature for 70 hours and then cooled to room temperature. Once cooled, all precipitates were removed by filtration and the resulting filtrate was concentrated to provide a residue. This residue was dissolved in ethyl acetate and the resulting solution was washed with a 1 N hydrochloric acid solution, water and then a saturated brine solution and then concentrated to dryness to provide a residue. This residue was purified by column chromatography, using hexane as eluent, to provide 167.1 g of title compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
151.8 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])([CH3:4])[CH3:3].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[CH:19]=[CH2:20]>CC(C)=O.C(OCC)(=O)C>[CH2:20]([O:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:2]([CH3:1])([CH3:3])[CH3:4])[CH:19]=[CH2:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CC(C)(C)C1=C(C=CC=C1)O
Name
Quantity
151.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
115 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 70 hours
Duration
70 h
TEMPERATURE
Type
TEMPERATURE
Details
Once cooled
CUSTOM
Type
CUSTOM
Details
all precipitates were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to provide a residue
WASH
Type
WASH
Details
the resulting solution was washed with a 1 N hydrochloric acid solution, water
CONCENTRATION
Type
CONCENTRATION
Details
a saturated brine solution and then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to provide a residue
CUSTOM
Type
CUSTOM
Details
This residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C=CC=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 167.1 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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